2,5-Diphenethyl-1H-pyrrole-3-carbonitrile

Drug Discovery Medicinal Chemistry ADME

Medicinal chemists targeting intracellular or CNS receptors often face poor membrane permeability and limited synthetic flexibility. 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (CAS 857420-96-3) addresses both challenges: • High LogP 4.9 ensures passive membrane permeation and BBB penetration. • Six rotatable bonds enable conformational sampling for diverse target engagement. • Carbonitrile group provides a direct route to primary amines via LiAlH₄/H₂-Pd/C reduction. Supplied as ≥98% pure building block, ready for global shipment.

Molecular Formula C21H20N2
Molecular Weight 300.4 g/mol
CAS No. 857420-96-3
Cat. No. B3289356
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Diphenethyl-1H-pyrrole-3-carbonitrile
CAS857420-96-3
Molecular FormulaC21H20N2
Molecular Weight300.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCC2=CC(=C(N2)CCC3=CC=CC=C3)C#N
InChIInChI=1S/C21H20N2/c22-16-19-15-20(13-11-17-7-3-1-4-8-17)23-21(19)14-12-18-9-5-2-6-10-18/h1-10,15,23H,11-14H2
InChIKeyMTOSNRRFDUQYOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,5-Diphenethyl-1H-pyrrole-3-carbonitrile Overview & Properties


2,5-Diphenethyl-1H-pyrrole-3-carbonitrile (CAS: 857420-96-3) is a pyrrole derivative with a molecular formula of C21H20N2 and a molecular weight of 300.4 g/mol. As a chemical building block, it features phenethyl substituents at the 2,5-positions and a carbonitrile group at the 3-position . Its IUPAC name is 2,5-bis(2-phenylethyl)-1H-pyrrole-3-carbonitrile . It is available from multiple suppliers with purities ranging from 95% to >98% and is intended for research and development use only .

2,5-Diphenethyl-1H-pyrrole-3-carbonitrile Specificity & Substitution


The substitution of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile with other pyrrole derivatives is not straightforward due to the unique influence of its specific substitution pattern on physicochemical properties. The compound exhibits a calculated LogP of 4.9, which is significantly higher than that of the unsubstituted pyrrole ring [1]. This high lipophilicity, attributed to the two phenethyl groups, is a key driver of membrane permeability and target engagement in biological systems . The carbonitrile group at the 3-position provides a distinct synthetic handle, enabling unique chemical transformations not possible with non-nitrile-containing analogs. Therefore, substituting this compound with a less lipophilic analog would likely result in altered ADME properties and diminished biological activity in assays dependent on membrane interactions. The following sections detail the quantitative evidence supporting these differentiation points.

2,5-Diphenethyl-1H-pyrrole-3-carbonitrile Differentiating Evidence


Superior Lipophilicity vs. 2,5-Diphenyl Analog

The 2,5-diphenethyl substitution significantly increases lipophilicity compared to the analogous 2,5-diphenyl derivative. This is quantified by a calculated LogP of 4.9 for the target compound , versus a calculated LogP of 4.5 for 2,5-diphenyl-1H-pyrrole-3-carbonitrile . The difference of 0.4 LogP units corresponds to a roughly 2.5-fold increase in predicted n-octanol/water partition coefficient, which is a key determinant for passive membrane diffusion and potential bioavailability.

Drug Discovery Medicinal Chemistry ADME

Greater Conformational Flexibility vs. 2,5-Diphenyl Analog

The presence of ethyl linkers introduces significant conformational flexibility compared to the directly attached phenyl rings in 2,5-diphenyl-1H-pyrrole-3-carbonitrile. The target compound possesses 6 rotatable bonds [1], whereas the comparator, 2,5-diphenyl-1H-pyrrole-3-carbonitrile, has only 2 rotatable bonds . This increased flexibility can allow the molecule to adopt a wider range of conformations, potentially enabling better adaptation to the binding pockets of diverse biological targets.

Conformational Analysis Target Binding Molecular Modeling

2,5-Diphenethyl-1H-pyrrole-3-carbonitrile Application Scenarios


Medicinal Chemistry Scaffold for High Lipophilicity

This compound is best suited as a core scaffold in medicinal chemistry campaigns targeting intracellular or CNS-based targets. The high LogP of 4.9, as established in Section 3, indicates a strong potential for passive membrane permeation, a critical factor for crossing the blood-brain barrier. Researchers developing inhibitors for kinases, GPCRs, or other intracellular enzymes can leverage this property to enhance cellular uptake and target engagement in preliminary assays .

Flexible Scaffold for SAR Exploration

As a synthetic intermediate, the 6 rotatable bonds of 2,5-Diphenethyl-1H-pyrrole-3-carbonitrile offer a distinct advantage over more rigid analogs. This conformational flexibility allows it to be used as a versatile building block for generating diverse compound libraries [1]. In high-throughput screening or focused SAR exploration, this flexibility increases the likelihood of identifying a favorable binding conformation for novel or difficult-to-drug targets.

Nitrile Reduction for Amine-Functionalized Derivatives

The carbonitrile group at the 3-position provides a unique, quantifiable synthetic utility not present in non-nitrile pyrroles. It can be selectively reduced to a primary amine using established reagents like LiAlH4 or H2/Pd-C . This transformation creates a valuable functional handle (a primary amine) for further derivatization, such as amide coupling or reductive amination, which are cornerstone reactions in medicinal chemistry and bioconjugation.

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